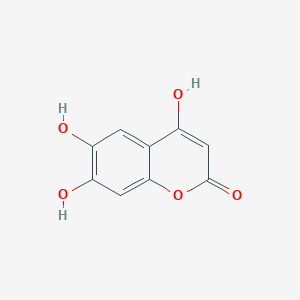

4,6,7-Trihydroxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6,7-Trihydroxycoumarin, also known by its CAS number 22649-24-7 , is a chemical compound with the molecular formula C9H6O5 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. One study discussed the synthesis of 7-hydroxy-4-substituted coumarins based on the Pechmann coumarin synthesis method . The study explored the influence of various Lewis acids on the reaction and proposed an optimal synthesis condition for 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms, giving it a molecular weight of 194.14 .Chemical Reactions Analysis

4-Hydroxycoumarins, which include this compound, are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They possess both electrophilic and nucleophilic properties, with significant reactivity noted at the carbon atom at position 3 .Applications De Recherche Scientifique

Genotoxic and Clastogenic Potential Assessment

Marques, Salles, and Maistro (2015) investigated the genotoxic potential of 6,7-dihydroxycoumarin (6,7-HC), a derivative of 4,6,7-Trihydroxycoumarin. Their study assessed DNA damage in various cells of mice and evaluated its potential to modulate genotoxic effects induced by doxorubicin. It was found that 6,7-HC did not induce significant DNA damage and did not show an increase in micronucleated cells, indicating no cytotoxicity and suggesting its safety for human use (Marques, Salles, & Maistro, 2015).

Fluorescent Probes in Radical Detection

Żamojć et al. (2019) explored dihydroxycoumarins as fluorescent probes for detecting nitroxide radicals like 4-amino-TEMPO. Among various coumarins studied, dihydroxy-substituted derivatives, especially 6,7-dihydroxycoumarin, showed high sensitivity and specificity for the nitroxide radical. This study revealed the potential of this compound derivatives in detecting oxidative stress-related radicals under physiological conditions (Żamojć et al., 2019).

Antioxidant Properties and Cytotoxicity

Çelikezen et al. (2020) focused on the synthesis of 6-ethoxy-4-methylcoumarin, a related compound, to determine its chemical and biological properties. The study revealed antioxidant activities and slight cytotoxic effects at certain doses, highlighting the therapeutic potential of similar coumarin derivatives in medicine (Çelikezen et al., 2020).

Cancer Treatment Potential

Finn, Creaven, and Egan (2004) investigated the action of coumarin derivatives on human malignant melanoma cells. The study highlighted the potential of certain coumarin derivatives, including those related to this compound, as novel therapeutic agents for treating malignant melanoma due to their selective and irreversible cytotoxicity (Finn, Creaven, & Egan, 2004).

Pharmacological Activity of Esculetin

Liang et al. (2017) provided a mini-review on the biological activities and molecular mechanisms of esculetin (6,7-dihydroxycoumarin), closely related to this compound. They consolidated knowledge about the pharmacological properties and clinical applications of esculetin, illustrating its significant role in traditional Chinese medicine (Liang et al., 2017).

Safety and Hazards

The safety data sheet for 4,6,7-Trihydroxycoumarin advises against its use for medicinal or household purposes . In case of exposure, it recommends moving the victim to fresh air, washing off the substance with soap and water, and seeking medical attention . It also advises the use of personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

4,6,7-trihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQCLTWIHHCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)